1-Benzyl 2-(6-methylheptyl) phthalate
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Overview
Description
1-Benzyl 2-(6-methylheptyl) phthalate is an organic compound with the molecular formula C38H58O4. It is a phthalate ester, which means it is derived from phthalic acid. Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity .
Preparation Methods
The synthesis of 1-Benzyl 2-(6-methylheptyl) phthalate typically involves esterification reactions. One common method is the reaction of phthalic anhydride with 1-benzyl alcohol and 6-methylheptanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can increase efficiency and yield compared to batch processes .
Chemical Reactions Analysis
1-Benzyl 2-(6-methylheptyl) phthalate can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methylheptyl groups with other functional groups.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl 2-(6-methylheptyl) phthalate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: Research into its effects on biological systems, including potential endocrine-disrupting properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-(6-methylheptyl) phthalate involves its interaction with cellular membranes and proteins. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Molecular targets include membrane-bound enzymes and receptors, which can be modulated by the presence of the phthalate. The pathways involved often relate to cellular stress responses and detoxification mechanisms .
Comparison with Similar Compounds
1-Benzyl 2-(6-methylheptyl) phthalate can be compared to other phthalates such as:
- Di-n-octyl phthalate
- Ditridecyl phthalate
- 1-allyl 2-ethyl phthalate
- Diethyl phthalate
- Bis (6-methylheptyl) phthalate
These compounds share similar structural features but differ in their alkyl chain lengths and substituents. The unique benzyl and 6-methylheptyl groups in this compound confer distinct physical and chemical properties, such as solubility and reactivity, making it suitable for specific applications .
Properties
Molecular Formula |
C23H28O4 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-O-benzyl 1-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H28O4/c1-18(2)11-5-4-10-16-26-22(24)20-14-8-9-15-21(20)23(25)27-17-19-12-6-3-7-13-19/h3,6-9,12-15,18H,4-5,10-11,16-17H2,1-2H3 |
InChI Key |
VJGTZYBFJOCYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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